molecular formula C13H10F3NO2 B1331583 (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1031929-04-0

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Cat. No.: B1331583
CAS No.: 1031929-04-0
M. Wt: 269.22 g/mol
InChI Key: DOTLIZSCTKNOJS-UHFFFAOYSA-N
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Description

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a chemical compound with the molecular formula C13H10F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol typically involves the reaction of 5-(trifluoromethyl)pyridine with phenol in the presence of a suitable base to form the intermediate compound, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of trifluoromethyl-containing molecules with biological targets. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for investigating protein-ligand interactions .

Medicine

Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can improve their thermal stability, chemical resistance, and mechanical strength .

Mechanism of Action

The mechanism of action of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance these interactions by increasing the compound’s lipophilicity and electron-withdrawing properties . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is unique due to the combination of the trifluoromethyl group, pyridine ring, and phenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTLIZSCTKNOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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